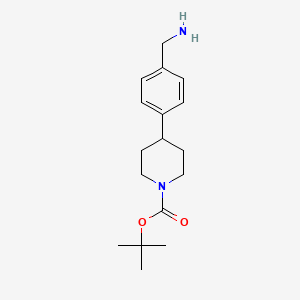

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.40 g/mol . It is a 4-aryl piperidine used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Mécanisme D'action

Target of Action

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Mode of Action

The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By inducing the degradation of specific target proteins, the compound can modulate various cellular processes depending on the function of the target protein .

Result of Action

The result of the compound’s action is the degradation of the target protein . This can lead to a variety of cellular effects depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .

Analyse Biochimique

Biochemical Properties

The biochemical role of Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate is primarily as a linker in PROTAC development . It helps in the formation of ternary complexes, optimizing drug-like properties

Cellular Effects

The cellular effects of this compound are not directly due to the compound itself, but rather the PROTACs it helps form . These PROTACs can influence cell function by targeting specific proteins for degradation, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound contributes to the molecular mechanism of PROTACs . It serves as a linker that connects the ligand for the target protein and the ligand for the E3 ubiquitin ligase, facilitating the formation of a ternary complex . This leads to ubiquitination and subsequent degradation of the target protein .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-(aminomethyl)phenylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the aminomethyl group.

Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or amides.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Formation of N-substituted derivatives.

Oxidation: Formation of imines or amides.

Reduction: Formation of primary amines.

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Acts as a semi-flexible linker in the development of PROTACs for targeted protein degradation .

Biology:

- Employed in the study of protein-protein interactions and the development of new therapeutic agents .

Medicine:

- Potential use in drug discovery and development, particularly in the design of molecules that can selectively degrade disease-causing proteins .

Industry:

Comparaison Avec Des Composés Similaires

- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(4-(phenylamino)piperidine-1-carboxylate

- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Uniqueness:

Activité Biologique

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate (TBAP) is a compound that has garnered attention for its potential biological activities, particularly in the context of proteolysis-targeting chimeras (PROTACs). This article delves into the compound's biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H26N2O2

- Molecular Weight : Approximately 290.40 g/mol

- Functional Groups : The compound features a piperidine ring, a tert-butyl group, and an aminomethyl group attached to a phenyl moiety.

TBAP primarily functions as a semi-flexible linker in PROTAC technology, which is designed to selectively degrade target proteins within cells. The mechanism involves:

- Binding to Target Proteins : TBAP can bind to specific proteins, facilitating their ubiquitination.

- Proteasomal Degradation : Once ubiquitinated, these proteins are directed to the proteasome for degradation, thereby reducing their levels in the cell.

- Influence on Biological Pathways : By degrading overexpressed or mutated proteins, TBAP can modulate various signaling pathways implicated in diseases such as cancer.

Biological Activity

The biological activity of TBAP is primarily assessed through its role in PROTACs. Here are some key findings:

- Target Protein Interaction : Studies indicate that modifications to TBAP's structure can significantly influence its binding affinity and specificity towards target proteins, which is crucial for effective protein degradation.

- Therapeutic Implications : Given its mechanism of action, TBAP holds promise for treating diseases characterized by aberrant protein expression, particularly in cancer contexts where targeted therapies are increasingly sought.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Mechanism of Action | Facilitates protein degradation via PROTAC technology |

| Target Proteins | Various oncoproteins implicated in cancer |

| Therapeutic Applications | Potential use in cancer therapies targeting specific proteins |

| Structural Modifications | Alterations can enhance binding affinity and selectivity |

Case Study: PROTAC Development

In a study focusing on the development of PROTACs incorporating TBAP, researchers demonstrated its efficacy in degrading specific oncoproteins associated with cancer cell proliferation. The study highlighted how structural modifications of TBAP improved its binding properties, leading to enhanced degradation rates of target proteins in vitro.

- Findings : The modified PROTACs exhibited a significant reduction in the viability of cancer cell lines compared to controls, underscoring the therapeutic potential of TBAP-based compounds.

Propriétés

IUPAC Name |

tert-butyl 4-[4-(aminomethyl)phenyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h4-7,15H,8-12,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMOUIWPYPKURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.